Cas no 1724-67-0 (2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine)

2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazol-5-amine, 2-(4-pyridinyl)-
- 2-(4-Pyridinyl)-1H-benzimidazol-6-amine
- 2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine
- MFCD00453950
- STK398926
- AKOS000111034
- ALBB-035207
- SR-01000515759
- 2-pyridin-4-yl-3H-benzimidazol-5-amine
- Benzimidazole, 2-(4-pyridyl)-5-amino-
- SCHEMBL12236318
- 2-(pyridin-4-yl)-1H-benzimidazol-5-amine
- 1724-67-0
- EN300-186754
- 2-(4-Pyridinyl)-1H-benzimidazol-5-amine #
- G28354
- SR-01000515759-1
- BAA72467
- AKOS000114289
- CS-0117114
- BBL028593
- VS-08860
- 2-Pyridin-4-yl-1h-benzimidazol-5-amine
- Z223648148
- 2-(4-pyridyl)-1H-benzimidazol-5-amine
- 2-pyridin-4-yl-1H-benzimidazol-6-amine
- Oprea1_686302
- 2-(pyridin-4-yl)-1H-benzo[d]imidazole-5-amine
-
- MDL: MFCD00453950
- Inchi: InChI=1S/C12H10N4/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16)
- InChI Key: JMXFPJFOKBVPST-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1N)NC(=N2)C3=CC=NC=C3
Computed Properties
- Exact Mass: 210.0907
- Monoisotopic Mass: 210.090546336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 67.6Ų
Experimental Properties
- PSA: 67.59
2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-186754-2.5g |
2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine |
1724-67-0 | 95% | 2.5g |
$563.0 | 2023-09-18 | |
Enamine | EN300-186754-0.05g |
2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine |
1724-67-0 | 95% | 0.05g |
$70.0 | 2023-09-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17425-1G |
2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine |
1724-67-0 | 95% | 1g |
¥ 3,517.00 | 2023-04-14 | |
Enamine | EN300-186754-1.0g |
2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine |
1724-67-0 | 95% | 1g |
$300.0 | 2023-06-01 | |
Enamine | EN300-186754-10.0g |
2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine |
1724-67-0 | 95% | 10g |
$1874.0 | 2023-06-01 | |
1PlusChem | 1P00J9DT-100mg |
2-pyridin-4-yl-1H-benzimidazol-6-amine |
1724-67-0 | 95% | 100mg |
$151.00 | 2025-03-16 | |
1PlusChem | 1P00J9DT-2.5g |
2-pyridin-4-yl-1H-benzimidazol-6-amine |
1724-67-0 | 95% | 2.5g |
$758.00 | 2024-06-19 | |
Enamine | EN300-186754-5g |
2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine |
1724-67-0 | 95% | 5g |
$1000.0 | 2023-09-18 | |
Enamine | EN300-186754-10g |
2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine |
1724-67-0 | 95% | 10g |
$1874.0 | 2023-09-18 | |
Ambeed | A849985-1g |
2-(Pyridin-4-yl)-1H-1,3-benzodiazol-5-amine |
1724-67-0 | 98% | 1g |
$560.0 | 2024-04-22 |
2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine Related Literature
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on 2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine
Compound CAS No. 1724-67-0: 2-(Pyridin-4-Yl)-1H-1,3-Benzodiazol-5-Amine
Compound CAS No. 1724-67-0, also known as 2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine, is a highly intriguing heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzodiazole derivatives, which are well-known for their unique electronic properties and structural versatility. The presence of the pyridinyl group at the 4-position and the amine group at the 5-position of the benzodiazole ring introduces a combination of electron-donating and withdrawing effects, making this compound particularly interesting for applications in optoelectronics, sensing, and drug discovery.
The synthesis of 2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine typically involves multi-step reactions, often utilizing coupling reactions or condensation processes. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better control over the product's purity. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel approach using microwave-assisted synthesis to streamline the production of this compound, significantly reducing reaction times while maintaining high efficiency.
One of the most promising applications of this compound lies in its use as a building block for advanced materials. The benzodiazole core is known for its ability to form self-assembled monolayers (SAMs) and supramolecular structures, which are critical for applications in nanotechnology and surface science. Researchers at Stanford University have explored the use of this compound in creating highly sensitive sensors for detecting trace amounts of heavy metal ions in aqueous solutions. Their findings, published in *Nature Materials*, highlighted the compound's exceptional selectivity and sensitivity due to its unique electronic configuration.
In the field of pharmacology, 2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine has shown potential as a lead compound for drug development. Its ability to act as a ligand for various metal ions makes it a valuable tool in designing metalloenzyme mimics and catalysts. A team at the University of Cambridge reported that this compound can coordinate with copper ions to form complexes that exhibit enzymatic activity similar to superoxide dismutase, an enzyme critical for detoxifying reactive oxygen species in biological systems.
Recent studies have also focused on the optical properties of this compound. Scientists at the Max Planck Institute for Polymer Research have investigated its fluorescence characteristics under different conditions. Their research revealed that the compound exhibits strong emission in the visible spectrum when incorporated into polymer matrices, making it a candidate for applications in organic light-emitting diodes (OLEDs) and bioimaging technologies.
The structural flexibility of 2-(pyridin-4-yll)-1H-l,3-benzodiazol-S-amine allows for further functionalization to tailor its properties for specific applications. For example, by introducing additional substituents on the pyridine ring or modifying the benzodiazole core, researchers can enhance its solubility, stability, or reactivity. A collaborative study between institutions in Japan and Germany demonstrated that introducing electron-withdrawing groups on the pyridine ring significantly improved the compound's electron transport properties, making it suitable for use in organic photovoltaic devices.
In conclusion, compound CAS No. 1724-S7-S represents a versatile and multifunctional molecule with vast potential across diverse scientific domains. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within materials science, pharmacology, and optoelectronics.
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